molecular formula C23H39ClN2O3 B10767632 PDMP hydrochloride

PDMP hydrochloride

Cat. No.: B10767632
M. Wt: 427.0 g/mol
InChI Key: HVJHJOYQTSEKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

PDMP hydrochloride can be synthesized through a series of chemical reactions involving the formation of its ceramide analog structure. The synthetic route typically involves the following steps:

    Formation of the base structure: The synthesis begins with the preparation of the base structure, which includes the phenyl, decanoylamino, and morpholino groups.

    Chiral center formation: The compound has two adjacent chiral centers (C1 and C2), allowing for the formation of four possible isomers.

    Hydrochloride addition: The final step involves the addition of hydrochloride to form this compound.

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time to ensure the desired enantiomer is produced .

Chemical Reactions Analysis

PDMP hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. These reactions often involve nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs .

Scientific Research Applications

Properties

IUPAC Name

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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